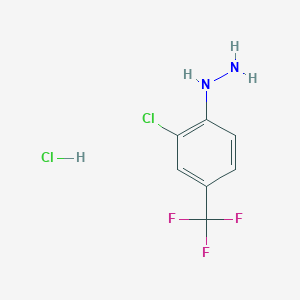

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMASRPDUAIXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660169 | |

| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029649-46-4 | |

| Record name | [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride physical properties

An In-depth Technical Guide on the Physical Properties of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Introduction

This compound, identified by CAS number 1029649-46-4, is a highly functionalized aromatic hydrazine derivative.[1][2] Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, makes it a valuable and reactive intermediate in the synthesis of complex organic molecules.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, methodologies for its characterization, safety protocols, and its role in modern chemical synthesis. The trifluoromethyl moiety is particularly significant in medicinal chemistry, as it can enhance the lipophilicity, metabolic stability, and biological activity of target molecules.[4] The hydrochloride salt form generally improves handling and solubility in aqueous media, facilitating its use in various reaction conditions.[4]

Chemical Identity and Structure

Correctly identifying a chemical reagent is the foundational step for any scientific endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | [2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride[1] |

| CAS Number | 1029649-46-4[1][2] |

| Molecular Formula | C₇H₇Cl₂F₃N₂[1] |

| Molecular Weight | 247.04 g/mol [1][2] |

| InChI Key | IPMASRPDUAIXJX-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)NN.Cl[1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work. The data for this specific intermediate is not exhaustively published, which is common for specialized reagents. The table below compiles available information.

| Property | Value / Observation | Source(s) |

| Appearance | Data not available. Related compounds are often off-white to brown crystalline powders. | [5][6] |

| Melting Point | Data not available. Related isomers show melting points in the range of 200-230 °C, often with decomposition. | [7][8][9][10] |

| Boiling Point | Data not available. Hydrazine salts typically decompose before boiling at atmospheric pressure. | [7][11] |

| Solubility | Data not available. As a hydrochloride salt, it is expected to have enhanced solubility in polar solvents like water, ethanol, and methanol compared to its free base. | [4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C or at room temperature in a dry environment. Check supplier recommendations. | [3][12] |

Methodology for Physicochemical Characterization

For a specialized reagent where public data is sparse, in-house verification is critical for ensuring experimental reproducibility and success. The following workflow outlines a standard, self-validating protocol for the characterization of a chemical intermediate like this compound.

Experimental Workflow: Characterization of a Synthetic Intermediate

Protocol Steps:

-

Purity Assessment (HPLC): The causality for starting with purity analysis is that impurities can significantly alter physical properties like melting point and interfere with structural analysis.

-

Prepare a standard solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Inject onto a C18 reverse-phase column.

-

Run a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).

-

Monitor the eluent with a UV detector at a relevant wavelength (e.g., 254 nm).

-

The purity is determined by the area percentage of the main peak. A purity of >95% is typically required for synthetic applications.

-

-

Identity Confirmation (MS & NMR):

-

Mass Spectrometry (MS): This technique directly validates the molecular weight. An aliquot from the HPLC can be directed into an electrospray ionization (ESI) mass spectrometer to confirm the mass of the protonated parent molecule.

-

Nuclear Magnetic Resonance (NMR): NMR provides unequivocal structural confirmation. ¹H NMR will show the aromatic and hydrazine protons, ¹³C NMR will confirm the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and chemical environment of the trifluoromethyl group.

-

-

Thermal Analysis (DSC): Differential Scanning Calorimetry is the modern standard for determining melting points accurately.

-

Place a small amount (2-5 mg) of the verified pure sample into an aluminum pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The onset of the endothermic peak corresponds to the melting point. The shape of the peak can also indicate purity or decomposition.

-

Safety, Handling, and Storage

This compound is an irritant and acutely toxic compound. Strict adherence to safety protocols is mandatory.

GHS Hazard Information[1]

| Pictogram | Code | Hazard Statement |

| H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation.[13][14] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.[13] For weighing or operations that may generate dust, a respirator may be necessary.[13]

-

Hygiene: Avoid all personal contact.[13] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][14] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[12]

-

Incompatibilities: Keep away from strong oxidizing agents.[7][11]

-

Hazardous Decomposition: Upon combustion or decomposition, it may emit toxic fumes including hydrogen chloride, nitrogen oxides, carbon oxides, and hydrogen fluoride.[7][11]

Application in Synthesis

This compound is not an end-product but a key building block. Its structure is pre-designed for specific synthetic transformations, most notably in the construction of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.

The primary utility of this reagent lies in its hydrazine functional group, which can react with ketones or aldehydes to form hydrazones. These intermediates can then be cyclized under acidic conditions (e.g., Fischer indole synthesis) to produce substituted indoles. The chloro- and trifluoromethyl- groups are carried through the synthesis into the final product, where they impart desirable properties:

-

Trifluoromethyl Group: Increases metabolic stability by blocking sites susceptible to oxidation and enhances membrane permeability and receptor binding affinity due to its high lipophilicity.[4]

-

Chloro Group: Serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage diversification of complex molecules.

Conclusion

This compound is a specialized chemical intermediate with significant potential in drug discovery and materials science. While comprehensive public data on its physical properties is limited, this guide provides the available information and, more importantly, outlines the standard, verifiable methodologies for its characterization in a research setting. Understanding its properties, reactivity, and handling requirements is paramount for its safe and effective use in synthesizing the next generation of high-value chemical compounds.

References

- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). Chemical & Physical Properties.

- This compound. (n.d.). PubChem.

- 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride Safety Data Sheet. (2023). CymitQuimica.

- (2-chloro-4-fluorophenyl)-Hydrazine hydrochloride (1:1) Product Description. (n.d.). ChemicalBook.

- (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). Chemsrc.

- 2-Chloro-4-(trifluoromethyl)phenyl hydrazine. (n.d.). Santa Cruz Biotechnology.

- [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride. (n.d.). Amerigo Scientific.

- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). PubChem.

- 4-(Trifluoromethyl)phenylhydrazine hydrochloride. (n.d.). Matrix Scientific.

- 4-(Trifluoromethyl)phenylhydrazine hydrochloride. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2009). Fisher Scientific.

- SAFETY DATA SHEET. (2024). Fisher Scientific.

- SAFETY DATA SHEET. (2023). Fisher Scientific.

- 2-(Trifluoromethyl)phenylhydrazine hydrochloride. (n.d.). Chem-Impex.

- This compound. (n.d.). MySkinRecipes.

- 2-(Trifluoromethyl)phenylhydrazine hydrochloride. (n.d.). Oakwood Chemical.

Sources

- 1. This compound | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(Trifluoromethyl)phenylhydrazine hydrochloride [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 8. 2923-56-0 Cas No. | 4-(Trifluoromethyl)phenylhydrazine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. fishersci.dk [fishersci.dk]

- 10. 2-(Trifluoromethyl)phenylhydrazine hydrochloride [oakwoodchemical.com]

- 11. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 12. 497959-29-2 CAS MSDS (2-Chloro-4-fluorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride molecular weight

An In-Depth Technical Guide to (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (C7H7Cl2F3N2), a key chemical intermediate in the fields of medicinal chemistry and agrochemical synthesis. We will detail its physicochemical properties, provide a robust, field-proven protocol for its synthesis, and outline analytical methodologies for quality control. Furthermore, this guide explores the compound's strategic application as a building block in drug discovery, contextualized by the functional roles of its chloro and trifluoromethyl substituents. Safety protocols for handling and storage are also rigorously addressed to ensure operational excellence and laboratory safety.

Introduction

This compound is a substituted phenylhydrazine salt that serves as a pivotal precursor in the synthesis of complex organic molecules. The presence of both a chlorine atom and a trifluoromethyl (-CF3) group on the phenyl ring imparts unique electronic and lipophilic properties, making it a highly valuable synthon for developing new pharmaceutical agents and agrochemicals.[1][2] The -CF3 group is known to enhance metabolic stability, binding affinity, and bioavailability, while the chlorine atom provides a site for further chemical modification and influences the overall electronic character of the molecule.[3] This guide serves as a practical resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical and Structural Characterization

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. This compound is typically a solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 247.04 g/mol | [4][5] |

| Molecular Formula | C₇H₇Cl₂F₃N₂ | [4] |

| CAS Number | 1029649-46-4 | [4][5] |

| IUPAC Name | [2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | [4] |

| Parent Compound | (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine (CAS: 86398-98-3) | [4][6] |

| Appearance | Typically an off-white to light brown crystalline powder | [7] |

| Solubility | Soluble in water and methanol | [8] |

The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base, facilitating its use in aqueous reaction media.

Synthesis: From Aniline to Hydrazine

The most reliable and widely adopted method for synthesizing substituted phenylhydrazines is the reduction of a diazonium salt formed from the corresponding aniline.[9] This two-stage process is both scalable and high-yielding when critical process parameters are strictly controlled.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for phenylhydrazine synthesis and should be adapted and optimized as necessary.[10][11]

Stage 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) with 15% aqueous hydrochloric acid.

-

Cool the resulting slurry to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the diazotization process. Causality: Diazonium salts are thermally unstable and can decompose violently or undergo side reactions at higher temperatures.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of deionized water.

-

Add the sodium nitrite solution dropwise to the aniline slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Stage 2: Reduction of the Diazonium Salt

-

In a separate, larger reaction vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0 eq) in concentrated hydrochloric acid. Cool this solution to below 20 °C.

-

Slowly add the cold diazonium salt solution prepared in Stage 1 to the stannous chloride solution. Vigorous stirring is essential. Monitor the temperature and use external cooling to keep it below 20 °C. Causality: The reduction reaction is exothermic; controlling the temperature prevents side reactions and ensures product stability.

-

Once the addition is complete, allow the mixture to stir for 2-3 hours at room temperature to drive the reduction to completion.

Stage 3: Isolation and Purification

-

The product, this compound, will precipitate as a solid.

-

Cool the reaction mixture in an ice bath to maximize precipitation.[9]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethyl acetate or a similar solvent to remove organic-soluble impurities.

-

Dry the product under vacuum at 40-50 °C to a constant weight. The final product is typically an off-white solid.

Analytical Quality Control

Ensuring the purity and identity of the synthesized intermediate is critical for the success of subsequent synthetic steps. A multi-pronged analytical approach is recommended.

Analytical Workflow Diagram

Caption: A typical quality control workflow for verifying the synthesized intermediate.

Purity Assessment by RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed to determine the purity of the final product and quantify any residual starting material or by-products.[8]

Protocol:

-

Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions: The following parameters serve as a starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230-240 nm (verify with UV scan) |

| Injection Volume | 10 µL |

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Applications in Drug Discovery

Substituted phenylhydrazines are cornerstone reagents in medicinal chemistry, most notably for their use in the Fischer indole synthesis . This reaction allows for the construction of indole scaffolds, which are privileged structures found in a vast number of biologically active compounds.

The title compound is particularly useful because the resulting indole will bear the 2-chloro and 4-trifluoromethyl substituents, which can be used to fine-tune the pharmacological profile of a drug candidate.

General Reaction Scheme: Fischer Indole Synthesis

Caption: Use of the title compound in the Fischer indole synthesis to generate valuable scaffolds.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Statement | GHS Code | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [4] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [4] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [4] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [4] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [4] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12] All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation.[12]

-

Handling: Avoid creating dust.[13] Use appropriate tools for weighing and transferring. In case of spills, follow emergency procedures, using dry cleanup methods where possible to avoid generating dust.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] It should be stored away from incompatible materials such as strong oxidizing agents.[12] Some related compounds are noted to be light and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[12]

Conclusion

This compound is a high-value synthetic intermediate with direct applications in the discovery and development of new pharmaceuticals and agrochemicals. Its synthesis is straightforward, but requires careful control of reaction conditions. Proper analytical characterization is paramount to ensuring its quality for downstream applications, particularly in complex multi-step syntheses like the Fischer indole synthesis. By adhering to the robust synthesis, analysis, and safety protocols outlined in this guide, researchers can effectively and safely leverage this potent building block to advance their scientific objectives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

Fisher Scientific. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Safety Data Sheet (UK). [Link]

-

PubChem. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

Rasayan J. Chem. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

-

Amerigo Scientific. [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride. [Link]

-

NIOSH. Phenylhydrazine: Method 3518. Centers for Disease Control and Prevention. [Link]

-

Organic Syntheses. Phenylhydrazine. [Link]

-

Thulluri, C. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Kos, J. et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. [Link]

-

Fujimoto, T. et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

LookChem. 2-Chloro-4-fluorophenylhydrazine hydrochloride. [Link]

- Google Patents. Synthetic method of phenylhydrazine hydrochloride.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 6. scbt.com [scbt.com]

- 7. 4-(Trifluoromethyl)phenylhydrazine hydrochloride [cymitquimica.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 11. 2-(Trifluoromethyl)phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. lookchem.com [lookchem.com]

An In-Depth Technical Guide to (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Abstract

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a highly functionalized arylhydrazine that serves as a critical building block in modern medicinal chemistry. The strategic placement of a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties that are leveraged in the synthesis of diverse heterocyclic scaffolds, particularly indoles and pyrazoles. This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this versatile reagent. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical examples of its utility in the creation of pharmacologically active molecules.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The trifluoromethyl group (CF₃), in particular, is a common substituent that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound is a prime example of a reagent that introduces this valuable moiety, along with a chlorine atom that provides an additional point for synthetic diversification and electronic modulation. This guide will explore the fundamental chemistry of this compound, from its synthesis and characterization to its application in the construction of complex molecular architectures with therapeutic potential.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis.

Chemical Structure

The structure of this compound is characterized by a hydrazine-substituted benzene ring bearing a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position. The hydrochloride salt form enhances its stability and ease of handling.

Below is a DOT language representation of the molecule's structure.

Caption: Structure of this compound.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region. The N-H protons of the hydrazine and hydrochloride will be visible, likely as broad signals. |

| ¹³C NMR | Aromatic carbons will show distinct signals, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Infrared (IR) | Characteristic stretches for N-H bonds (amine salt), aromatic C-H, C=C (aromatic), C-Cl, and strong C-F bonds. |

| Mass Spectrometry (MS) | The mass spectrum of the free base (C₇H₆ClF₃N₂) would show a molecular ion peak at m/z 210.58. |

Synthesis of this compound

The synthesis of aryl hydrazines from their corresponding anilines is a well-established process, typically involving diazotization followed by reduction.

General Synthetic Protocol

The following is a representative, field-proven protocol for the synthesis of substituted phenylhydrazine hydrochlorides.

Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline

-

In a reaction vessel equipped for cooling and stirring, suspend 2-chloro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0–5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is typically stirred for an additional 30-60 minutes at this temperature.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C.

-

Add the freshly prepared, cold diazonium salt solution dropwise to the stannous chloride solution. The temperature should be carefully controlled to remain below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The this compound will precipitate as a solid.

-

Collect the product by vacuum filtration, wash with a minimal amount of cold water, followed by a non-polar solvent like diethyl ether to remove impurities.

-

Dry the product under vacuum to obtain the final hydrochloride salt.

A Chinese patent describes a similar "one-pot" operation for the synthesis of 4-trifluoromethylphenylhydrazine hydrochloride with yields reported to be above 75%.[2]

Mechanistic Rationale

The synthetic pathway hinges on two classical organic reactions.

Caption: Synthetic workflow for this compound.

The diazotization reaction converts the primary aromatic amine into a diazonium salt, a versatile intermediate. The subsequent reduction of the diazonium salt with a reducing agent like stannous chloride cleaves the nitrogen-nitrogen triple bond to form the hydrazine.

Applications in Drug Discovery and Development

This compound is a valuable precursor for synthesizing heterocyclic cores of significant pharmacological interest.

Fischer Indole Synthesis: Crafting Bioactive Indoles

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[3] This reaction has been instrumental in the synthesis of numerous drugs, including the triptan class of anti-migraine medications.[3]

Experimental Protocol: Synthesis of a Substituted Indole

-

In a round-bottom flask, dissolve this compound and an equimolar amount of a suitable ketone (e.g., cyclohexanone) in a solvent such as ethanol or glacial acetic acid.

-

Add an acid catalyst, such as polyphosphoric acid or zinc chloride.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted indole.

The electron-withdrawing nature of the chloro and trifluoromethyl groups on the phenylhydrazine can influence the rate and regioselectivity of the Fischer indole synthesis.

Caption: The Fischer Indole Synthesis pathway.

A Chinese patent details the synthesis of substituted indole-2-carboxylic acids using substituted phenylhydrazines, highlighting the industrial relevance of this reaction.[4]

Knorr Pyrazole Synthesis: Accessing Pyrazole-Based Pharmaceuticals

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound to form a pyrazole.[5] Pyrazoles are a core component of many pharmaceuticals, including the well-known anti-inflammatory drug celecoxib.

Case Study: Conceptual Synthesis of a Celecoxib Analog

The synthesis of celecoxib involves the reaction of a substituted phenylhydrazine with a trifluoromethyl-β-diketone. A similar strategy can be envisioned using this compound to generate novel celecoxib analogs for biological screening.

Experimental Protocol: Synthesis of a Substituted Pyrazole

-

Dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol.

-

Add this compound to the solution.

-

A catalytic amount of acid (e.g., hydrochloric acid) is often added.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed, and the residue is worked up by extraction and purified by recrystallization or column chromatography.

The reaction of a β-ketoester with a hydrazine is a common variation of the Knorr synthesis to produce pyrazolones.

Caption: The Knorr Pyrazole Synthesis pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Contact: Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its utility in the Fischer indole and Knorr pyrazole syntheses provides reliable and efficient routes to privileged heterocyclic scaffolds. The presence of the chloro and trifluoromethyl substituents offers opportunities for fine-tuning the electronic and steric properties of the target molecules, which is a key aspect of modern drug design. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its successful application in the discovery and development of new therapeutic agents.

References

- Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Bouayad-Gervais, S., Scattolin, T., & Schoenebeck, F. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives.

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (n.d.). Google Patents.

- Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis (pp. 1-103). John Wiley & Sons, Ltd.

- Taber, D. F., & Straney, P. J. (2010). The Synthesis of Substituted Indoles. Organic Chemistry, 1(1), 1-15.

-

Process for the preparation of indoles. (n.d.). Justia Patents. Retrieved from [Link]

-

3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (n.d.). RSC Advances. Retrieved from [Link]

- The synthetic method of the formic acid of substituted indole 2. (n.d.). Google Patents.

-

Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

- Phenylhydrazine. (1922). Organic Syntheses, 2, 71.

- Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride. (n.d.). Google Patents.

-

Homebrewing phenylhydrazine. (2023, September 13). YouTube. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved from [Link]

Sources

- 1. This compound | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. CN104402795B - The synthetic method of the formic acid of substituted indole 2 - Google Patents [patents.google.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs, a chlorinated and trifluoromethylated phenyl ring attached to a hydrazine group, are prevalent in a range of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathway to this important intermediate, focusing on the underlying chemical principles, detailed experimental procedures, and critical process considerations. The synthesis is primarily achieved through a two-step process involving the diazotization of 2-chloro-4-(trifluoromethyl)aniline followed by the reduction of the resulting diazonium salt. This document will delve into the mechanistic details of these transformations, offering insights into the selection of reagents and reaction conditions to ensure a high-yielding and pure product.

Introduction: Significance and Applications

The substituted phenylhydrazine scaffold is of paramount importance in medicinal chemistry and drug discovery. The presence of a chlorine atom and a trifluoromethyl group on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds, such as pyrazoles and indoles, which form the core of many therapeutic agents.

The Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially viable route for the synthesis of this compound involves a two-step sequence starting from 2-chloro-4-(trifluoromethyl)aniline. This pathway is outlined below and will be discussed in detail in the subsequent sections.

Figure 1: Overview of the primary synthetic pathway.

Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline

The first step in the synthesis is the conversion of the primary aromatic amine, 2-chloro-4-(trifluoromethyl)aniline, into a diazonium salt. This reaction, known as diazotization, is typically carried out in a cold aqueous acidic solution using sodium nitrite (NaNO₂).[1][2]

Mechanism of Diazotization:

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically hydrochloric acid (HCl).[2] The nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[2] The lone pair of electrons on the nitrogen atom of the aniline attacks the nitrosonium ion to form an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable diazonium salt is formed.[2]

Figure 2: Simplified mechanism of diazotization.

Experimental Protocol: Diazotization

A detailed protocol for the diazotization of a substituted aniline is provided below, adapted from procedures for analogous compounds.[3]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add concentrated hydrochloric acid and water.

-

Addition of Aniline: Cool the acid solution to -5 to 0 °C using an ice-salt bath. Slowly add 2-chloro-4-(trifluoromethyl)aniline to the stirred solution, maintaining the temperature below 5 °C. A large amount of white solid, the aniline hydrochloride salt, will form.[3]

-

Addition of Sodium Nitrite: Prepare a solution of sodium nitrite in water. Cool this solution to 0-5 °C. Add the sodium nitrite solution dropwise to the aniline suspension while vigorously stirring and maintaining the reaction temperature between 0 and 5 °C.[3] The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) and for a slight excess of nitrous acid using starch-iodide paper.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures, leading to side reactions and reduced yields.[4] The diazo group is an excellent leaving group (as N₂ gas), and at elevated temperatures, it can be displaced by water to form phenols or by the chloride counter-ion.

-

Strong Acid (HCl): The acid serves multiple purposes: it converts sodium nitrite to nitrous acid, it protonates the aniline to make it soluble in the aqueous medium, and it stabilizes the resulting diazonium salt.[2]

-

Slow, Dropwise Addition: The slow addition of sodium nitrite is crucial to control the exothermic reaction and maintain the low temperature. It also prevents a localized excess of nitrous acid, which can lead to the formation of byproducts.

Step 2: Reduction of the Diazonium Salt

The second step is the reduction of the aqueous solution of the 2-chloro-4-(trifluoromethyl)benzenediazonium chloride to the desired phenylhydrazine hydrochloride. Several reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common in laboratory and industrial settings, respectively.[5][6]

Choice of Reducing Agent:

-

Stannous Chloride (SnCl₂): This is a widely used reducing agent in laboratory-scale synthesis. It is effective and generally provides good yields. The reaction is typically carried out in a strong acidic medium (HCl). The tin(II) is oxidized to tin(IV) during the reaction.[7][8]

-

Sodium Sulfite (Na₂SO₃): For industrial-scale production, sodium sulfite is often preferred due to its lower cost and easier handling of the waste stream. The reduction with sodium sulfite proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine.[3][6]

Experimental Protocol: Reduction with Stannous Chloride

The following is a general procedure for the reduction of a diazonium salt using stannous chloride, which can be adapted for the synthesis of the target molecule.

-

Preparation of Reducing Agent Solution: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Reduction Reaction: Slowly add the cold stannous chloride solution to the freshly prepared, cold (0-5 °C) diazonium salt solution with vigorous stirring. A precipitate of the phenylhydrazine hydrochloride will begin to form.

-

Isolation of Product: After the addition is complete, continue stirring the mixture at a low temperature for a specified period to ensure complete reaction. The solid product is then collected by filtration, washed with a cold solvent (e.g., cold dilute HCl or a saturated salt solution) to remove any unreacted starting materials and inorganic salts, and then dried under vacuum.[6]

Experimental Protocol: Reduction with Sodium Sulfite

This protocol is adapted from a procedure for a similar trifluoromethyl-substituted phenylhydrazine hydrochloride.[3]

-

Preparation of Sulfite Solution: In a four-necked flask, prepare a solution of sodium sulfite in water and cool it to 0-20 °C.[3]

-

Reduction Reaction: Add the freshly prepared diazonium salt solution in batches to the stirred sodium sulfite solution, maintaining the temperature between 0-25 °C. After the addition, continue stirring at room temperature for 1-3 hours.[3]

-

Hydrolysis and Precipitation: Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.[3]

-

Isolation of Product: Cool the reaction mixture to 0-20 °C. The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.[3]

Purification and Characterization

The crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in hot water, followed by the addition of concentrated hydrochloric acid and cooling to induce crystallization of the purified hydrochloride salt.[6]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₇Cl₂F₃N₂ |

| Molecular Weight | 247.04 g/mol [9][10] |

| CAS Number | 1029649-46-4[9][10] |

| Appearance | Off-white to light brown solid (expected) |

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Industrial Scale-Up and Alternative Synthetic Routes

For industrial production, continuous flow processes are gaining traction for diazotization and reduction reactions. These processes offer several advantages over batch production, including improved safety by minimizing the accumulation of unstable diazonium salt intermediates, better temperature control, and higher throughput.[5] A patent describes a continuous flow process for the synthesis of various substituted phenylhydrazine salts, which could be adapted for the production of the target molecule.[5]

An alternative synthetic route involves the direct reaction of a suitably substituted halogenated aromatic precursor, such as 1,2-dichloro-4-(trifluoromethyl)benzene, with hydrazine hydrate. This method avoids the use of sodium nitrite and the generation of the diazonium salt intermediate. A patent describes the preparation of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine from a mixture of dichloro-fluoro-trifluoromethylbenzenes and hydrazine hydrate.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. Reaction Examples [cdb.ics.uci.edu]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. scielo.br [scielo.br]

- 9. This compound | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 11. rsc.org [rsc.org]

- 12. Phenylhydrazine hydrochloride(59-88-1) 13C NMR spectrum [chemicalbook.com]

- 13. CN101631767A - Process for preparing 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine using mixtures of dichloro-fluoro-trifluoromethylbenzenes - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the earliest and most critical hurdles is the physicochemical characterization of a compound, with solubility standing as a paramount determinant of its ultimate success. Poor solubility can cascade into a myriad of downstream issues, including inadequate bioavailability, erratic dosing, and formulation difficulties, ultimately leading to the failure of an otherwise potent molecule. This guide is dedicated to providing a comprehensive technical overview of the solubility of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride, a compound of interest in various research and development pipelines. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the rationale behind the experimental methodologies and to empower fellow scientists with the knowledge to confidently assess the solubility of this and similar compounds. This document is structured to be a practical and authoritative resource, blending theoretical underpinnings with actionable protocols.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation upon which all subsequent experimentation is built. These characteristics offer predictive insights into its behavior in various solvent systems.

This compound is a substituted phenylhydrazine derivative. The presence of a chloro group and a trifluoromethyl group on the phenyl ring significantly influences its electronic and steric properties, which in turn dictate its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂F₃N₂ | |

| Molecular Weight | 247.04 g/mol | |

| Appearance | White to pale yellow crystalline powder | General chemical knowledge |

| CAS Number | 1029649-46-4 |

The hydrochloride salt form is generally expected to exhibit enhanced aqueous solubility compared to its free base due to the ionization of the hydrazine moiety. However, the hydrophobic nature of the trifluoromethyl and chloro substituents can counteract this effect. Therefore, empirical determination of solubility is essential.

The Imperative of Solubility Determination in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its entire development lifecycle.

-

Bioavailability: For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low solubility is a primary reason for poor oral bioavailability.

-

Formulation Development: The choice of excipients, dosage form (e.g., tablet, capsule, injectable), and manufacturing process are all heavily dependent on the API's solubility.

-

Toxicology Studies: Inaccurate solubility data can lead to undersaturated solutions in toxicology studies, resulting in an underestimation of a compound's toxicity profile.

-

High-Throughput Screening (HTS): In early-stage discovery, compound precipitation in assay wells due to poor solubility can lead to false positives or negatives, wasting valuable resources.

Expected Solubility Profile: An Evidence-Based Estimation

The parent compound, phenylhydrazine hydrochloride , is known to be soluble in water and ethanol.[1][2] The introduction of the lipophilic trifluoromethyl group is expected to decrease aqueous solubility. Conversely, this group may enhance solubility in certain organic solvents. A related compound, 4-(Trifluoromethyl)phenylhydrazine Hydrochloride, is noted to have good solubility in polar organic solvents like ethanol and methanol.

Based on these observations, it is reasonable to hypothesize that this compound will exhibit:

-

Moderate to low aqueous solubility , which will be pH-dependent.

-

Good solubility in polar protic solvents such as methanol and ethanol.

-

Potential for solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

The following sections provide detailed protocols for the empirical determination of these solubility parameters.

Experimental Protocols for Solubility Determination

The choice of solubility assay depends on the stage of drug development and the required throughput and accuracy. Here, we detail two fundamental and widely adopted methods: the thermodynamic shake-flask method for equilibrium solubility and a higher-throughput kinetic solubility assay.

Thermodynamic Solubility Determination: The Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of a compound, which is the saturation point of a solution in contact with an excess of the solid compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol). A visible excess of solid should remain at the bottom of the vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Clarify the supernatant by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a 0.22 µm syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Analyze the clarified supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.

-

Determine the concentration of the compound in the supernatant from the calibration curve. This value represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is a non-equilibrium measurement that reflects a compound's tendency to precipitate when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer. This method is well-suited for early-stage drug discovery where a large number of compounds need to be rapidly assessed.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a clear-bottom 96- or 384-well plate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1%).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

-

Measurement:

-

Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

-

Data Analysis:

-

Plot the nephelometric signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.

-

The kinetic solubility is typically defined as the concentration at which the NTU signal significantly increases above the background, indicating the onset of precipitation.

-

Sources

An In-depth Technical Guide on the Stability and Storage of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Abstract

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its stability is paramount to ensure the quality, efficacy, and safety of the final products. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into its chemical properties, potential degradation pathways, and the impact of environmental factors. Furthermore, this guide will outline detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method, in line with international regulatory standards.

Introduction: Understanding the Molecule

This compound is a substituted phenylhydrazine, a class of compounds known for their utility in organic synthesis, particularly in the formation of indole rings via the Fischer indole synthesis. The presence of a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences its reactivity and stability. The hydrochloride salt form enhances its solubility in aqueous media and generally improves its handling characteristics compared to the free base.

A thorough understanding of its stability profile is essential for researchers and drug development professionals to mitigate the risk of degradation, which can lead to the formation of impurities that may be toxic or interfere with subsequent synthetic steps.

Intrinsic Stability and Physicochemical Properties

While generally considered stable under recommended storage conditions, this compound possesses inherent chemical liabilities due to the hydrazine moiety.[1] Hydrazines are susceptible to oxidation, and their stability can be influenced by factors such as air, light, and temperature.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7Cl2F3N2 | [3] |

| Molecular Weight | 247.04 g/mol | [3] |

| Appearance | White to off-white crystalline powder | General chemical supplier information |

| Melting Point | Data not consistently available; decomposition may occur at elevated temperatures. | |

| Solubility | Soluble in water and methanol. | General chemical supplier information |

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily centered around the reactive hydrazine group. Understanding these pathways is crucial for designing appropriate stability studies and for the identification of potential degradants.

Caption: Potential Degradation Pathways.

Oxidative Degradation

Hydrazines are potent reducing agents and are readily oxidized, especially in the presence of oxygen, metal ions (which can act as catalysts), and at elevated temperatures.[1] The oxidation can proceed through a diazene intermediate, which can then decompose to form the corresponding aniline (2-chloro-4-(trifluoromethyl)aniline) and nitrogen gas. Dimerization to form azo or azoxy compounds is also a possibility.

Hydrolytic Degradation

The stability of hydrazine derivatives can be pH-dependent. Under certain acidic or basic conditions, the C-N bond can undergo hydrolysis, leading to the formation of 2-chloro-4-(trifluoromethyl)aniline and potentially 2-chloro-4-(trifluoromethyl)phenol. The hydrochloride salt form generally imparts greater stability in acidic conditions.

Thermal Degradation

Exposure to high temperatures can induce thermal decomposition. The primary degradation product is likely to be 2-chloro-4-(trifluoromethyl)aniline. At more extreme temperatures, cleavage of the aromatic ring can occur.

Photodegradation

Many aromatic compounds are susceptible to photodegradation upon exposure to UV or visible light. This can lead to the formation of radical species and subsequent degradation to a variety of products, including the corresponding aniline.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place.[4] Avoid exposure to high temperatures. Refrigeration is often recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[5]

-

Light: Protect from light by storing in an amber or opaque container.

-

Container: Keep the container tightly closed to prevent moisture and air ingress.[4]

-

Incompatibilities: Store away from strong oxidizing agents, bases, and metals that can catalyze decomposition.[1][6]

Experimental Protocols for Stability Assessment

A comprehensive assessment of stability requires conducting forced degradation studies and developing a stability-indicating analytical method, in accordance with ICH guidelines.[6]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish degradation pathways.[5][7]

Caption: Forced Degradation Workflow.

Protocol 1: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize, and dilute for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. Withdraw samples at appropriate time points, neutralize, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at appropriate time points and dilute for analysis.

-

Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature chamber at 80°C for a specified period.

-

Solution State: Heat the stock solution at 80°C for a specified period.

-

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a developed and validated stability-indicating method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[4]

Protocol 2: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% trifluoroacetic acid or a phosphate buffer (pH 2.5-3.5) in water.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: Develop a gradient elution program to separate the parent compound from its potential degradation products. An example gradient could be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions and equilibrate.

-

-

Detection: Use a UV detector, monitoring at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the main peak is free from any co-eluting degradation products.

Identification of Degradation Products

The identification of significant degradation products is crucial for understanding the stability profile and for safety assessment.

-

LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for the identification of degradation products. By comparing the mass spectra of the peaks in the chromatograms of the stressed samples with that of the parent compound, the molecular weights of the degradants can be determined. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

-

NMR Spectroscopy: For major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.

Toxicology of Potential Degradation Products

The primary degradation product is likely to be 2-chloro-4-(trifluoromethyl)aniline . Anilines as a class are known to have potential toxicity. Substituted anilines can cause skin and eye irritation and may be harmful if swallowed or inhaled.[8] Another potential degradant is 2-chloro-4-(trifluoromethyl)phenol , which is also classified as a skin and eye irritant.[3][9] The formation of these impurities should be monitored and controlled within acceptable limits. Hydrazine and its derivatives are also noted for their potential carcinogenicity.[10][11]

Conclusion

The stability of this compound is a critical factor in its successful application in research and development. This compound is susceptible to oxidative, hydrolytic, thermal, and photodegradation. Adherence to proper storage conditions, including a cool, dry, and inert environment protected from light, is essential to maintain its integrity. A systematic approach to stability assessment, involving forced degradation studies and the development of a validated stability-indicating HPLC method, is necessary to understand its degradation profile and ensure the quality and safety of its use in downstream applications.

References

- CymitQuimica. 4-Chloro-2-(trifluoromethyl)

- Sigma-Aldrich.

- BenchChem.

- Ricca Chemical Company.

- Fisher Scientific. 4-(Trifluoromethoxy)

- Cole-Parmer. 1-[4-(Trifluoromethyl)

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.

- SNS Courseware. ICH STABILITY TESTING GUIDELINES.

- NASA Technical Reports Server. Test program to demonstrate the stability of hydrazine in propellant tanks.

- Fisher Scientific. 4-(Trifluoromethoxy)

- Arxada. Performance Chemicals Hydrazine.

- PubChem. 2-Chloro-4-(trifluoromethyl)phenol.

- PubChem. This compound.

- ACS Publications.

- ResearchGate. Decompostion of Hydrazine in Aqueous Solutions.

- DTIC. Safety and Handling of Hydrazine.

- Centers for Disease Control and Prevention (CDC).

- RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- ResearchGate.

- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Pharmaguideline.

- Mérieux NutriSciences.

- Slideshare. Ich guidelines for stability studies 1.

- PubChem. 4-Chloro-3-(trifluoromethyl)aniline.

- HPC Standards. 2,6-Dichloro-4-(trifluoromethyl)

- MD Searchlight. Hydrazine Toxicology.

- ChemicalBook. 2-Chloro-3,5-bis(trifluoromethyl)

- Fisher Scientific. 4-Chloro-2-(trifluoromethyl)

Sources

- 1. arxada.com [arxada.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 2-Chloro-4-(trifluoromethyl)phenol, 25G | Labscoop [labscoop.com]

- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 5. acdlabs.com [acdlabs.com]

- 6. snscourseware.org [snscourseware.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 11. mdsearchlight.com [mdsearchlight.com]

An In-Depth Technical Guide to the Safe Handling of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Introduction & Compound Profile

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative frequently utilized as a key building block in medicinal chemistry and drug discovery.[1] Its structural motifs, including the chloro and trifluoromethyl groups, are prevalent in many pharmaceutically active compounds. However, the inherent reactivity of the hydrazine functional group, combined with the compound's specific toxicological profile, necessitates a comprehensive understanding and strict adherence to safety protocols.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely. It moves beyond a simple recitation of rules to explain the causality behind each procedural recommendation, ensuring that laboratory practices are not just followed, but understood. The protocols herein are designed as self-validating systems to foster a culture of safety and scientific integrity.

Table 1: Chemical and Physical Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | [2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | [2] |

| CAS Number | 1029649-46-4 | [2][3][4] |

| Molecular Formula | C₇H₇Cl₂F₃N₂ | [2] |

| Molecular Weight | 247.04 g/mol | [2][3] |

| Appearance | Solid, crystalline powder |[5] |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its acute toxicity via multiple exposure routes and its irritant properties.[2] A thorough risk assessment is mandatory before any handling of this material.

Causality of Hazards:

-

Hydrazine Moiety: Hydrazine and its derivatives are known for their potential toxicity and reactivity. They can act as reducing agents and are often skin and respiratory sensitizers.

-

Halogenated Aromatic Ring: The chloro and trifluoromethyl substitutions can influence the compound's metabolic pathways and toxicological effects.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.[2]

Table 2: GHS Hazard Summary for this compound

| Pictogram | GHS Class | Hazard Code | Hazard Statement |

|---|

|

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2] | | | Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin.[2] | | | Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[2] | | | Skin Irritation (Category 2) | H315 | Causes skin irritation.[2][6] | | | Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[2][6] | | | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation.[2][6] |The following diagram illustrates the mandatory workflow for conducting a risk assessment before using this compound.

Caption: Risk assessment workflow prior to handling the compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, prioritizing engineering controls to minimize exposure, supplemented by mandatory personal protective equipment.

3.1 Engineering Controls: The First Line of Defense The causality is simple: to prevent inhalation of harmful dust and vapors, the material must be physically contained.

-

Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable due to its classification as "Harmful if inhaled" (H332) and a respiratory irritant (H335).

-

Ventilation: The laboratory must be well-ventilated to ensure low background concentrations.[9]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[8][9]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense PPE is required to protect from dermal and eye contact.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale & Standard |

|---|---|---|

| Hands | Nitrile or neoprene gloves. | Protects against skin irritation (H315) and dermal absorption (H312).[6][10] Always check for breakthrough times and inspect gloves before use.[7] |

| Eyes/Face | Chemical safety goggles. | Protects against serious eye irritation (H319).[10] Use a face shield in addition to goggles if there is a splash risk. |

| Body | Full-length lab coat. | Prevents contamination of personal clothing and skin.[6][9] |

| Respiratory | NIOSH/MSHA approved respirator. | Required only if engineering controls fail or during a large spill cleanup where dust generation is unavoidable.[6][9] |

Standard Operating Procedures for Handling and Storage

4.1 General Handling Protocols Adherence to these steps is critical for preventing exposure.

-

Preparation: Cordon off the work area. Ensure the fume hood is operational. Assemble all necessary equipment and PPE.

-

Aliquotting: Conduct all transfers of the solid material within the fume hood to contain dust. Use tools (spatulas, weigh boats) dedicated to this chemical or properly decontaminated.

-

Hygiene: Avoid all personal contact.[6] Do not eat, drink, or smoke in the laboratory.[6][10] Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[6]

-

Clothing: Contaminated work clothes should be laundered separately from personal clothing before reuse.[6]

4.2 Storage Requirements Proper storage is crucial for maintaining chemical stability and preventing accidental release.

-

Container: Keep the compound in its original, tightly sealed container.[9][10][11]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[9][11]

-

Atmosphere: Some suppliers recommend storing under an inert gas like argon or nitrogen to protect from moisture and air.[6][10][12]

4.3 Incompatibilities To prevent hazardous reactions, store this compound away from:

-

Strong oxidizing agents: Hydrazines can react vigorously with oxidizers.[7][9][11]

-

Strong acids: While it is a hydrochloride salt, further reaction with strong acids should be avoided.[7]

Emergency Response Protocols

5.1 First Aid Measures Immediate and correct first aid is vital.

-

Inhalation: Remove the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][11]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[9][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][9]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[9][11]

5.2 Accidental Release and Spill Cleanup A spill of this solid material requires a calm and methodical response.

Caption: Step-by-step protocol for solid chemical spill cleanup.

5.3 Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, foam, water spray, or carbon dioxide (CO2).[9][10][11]

-